Nitric acid, gallium salt, nonahydrate

Description

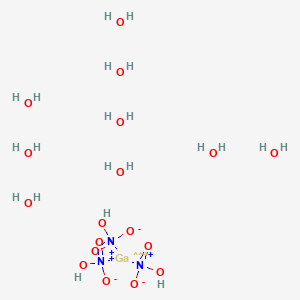

Nitric acid, gallium salt, nonahydrate, with the chemical formula Ga(NO₃)₃·9H₂O, is the hydrated form of gallium(III) nitrate. It is a white, slightly hygroscopic crystalline powder with a molecular weight of 417.87 g/mol and high solubility in water . This compound is synthesized by dissolving metallic gallium in concentrated nitric acid, followed by recrystallization to obtain the nonahydrate form. Its crystal structure has been confirmed via X-ray diffraction, revealing a coordination geometry where gallium is surrounded by nitrate ions and water molecules .

Gallium nitrate nonahydrate is notable for its clinical application as Ganite®, an FDA-approved treatment for hypercalcemia of malignancy. It inhibits osteoclast-mediated bone resorption, reducing serum calcium levels . Industrially, it serves as a precursor for synthesizing gallium-based materials, including oxides and semiconductors.

Properties

InChI |

InChI=1S/Ga.3HNO3.9H2O/c;3*2-1(3)4;;;;;;;;;/h;3*(H,2,3,4);9*1H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOCMVOJOOWXNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].O.O.O.O.O.O.O.O.O.[Ga] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GaH21N3O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135886-70-3 | |

| Record name | Gallium nitrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135886703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Gallium nitrate nonahydrate can be prepared by dissolving elemental gallium in nitric acid, followed by recrystallization. The reaction involves the formation of gallium nitrate, which is then hydrated to form the nonahydrate form . The general reaction can be represented as: [ \text{Ga} + 3\text{HNO}_3 \rightarrow \text{Ga(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, gallium nitrate nonahydrate is produced by reacting gallium metal with nitric acid under controlled conditions. The resulting solution is then subjected to crystallization processes to obtain the nonahydrate form. This method ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Gallium nitrate nonahydrate undergoes various chemical reactions, including:

Oxidation: Gallium nitrate can act as an oxidizing agent in certain reactions.

Reduction: It can be reduced to elemental gallium under specific conditions.

Substitution: Gallium nitrate can participate in substitution reactions where the nitrate ions are replaced by other anions.

Common Reagents and Conditions

Common reagents used in reactions with gallium nitrate nonahydrate include reducing agents like hydrogen gas and other metal salts. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from reactions involving gallium nitrate nonahydrate depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield elemental gallium, while substitution reactions can produce various gallium salts .

Scientific Research Applications

Medical Applications

Gallium nitrate has been primarily recognized for its therapeutic properties, particularly in oncology and bone health.

- Treatment of Hypercalcemia : Gallium nitrate is used to treat symptomatic hypercalcemia associated with malignancies. It works by inhibiting the activity of osteoclasts, which are cells that break down bone tissue, thus reducing calcium release into the bloodstream. This mechanism helps lower elevated serum calcium levels in cancer patients .

- Antitumor Activity : Gallium nitrate exhibits antitumor effects against various cancer cell lines. Its action is attributed to its ability to disrupt iron transport and homeostasis within cells, leading to inhibited cellular proliferation. This property is particularly beneficial in treating lymphoma and other hematological malignancies .

- Research in Autoimmune Disorders : Studies have indicated that gallium nitrate may also have potential applications in treating autoimmune disorders due to its immunosuppressive properties .

Material Science Applications

Gallium nitrate nonahydrate serves as a precursor for synthesizing various gallium compounds, particularly gallium nitride (GaN), which is essential in semiconductor technology.

- Synthesis of Gallium Nitride : GaN is widely used in optoelectronics, including LEDs and laser diodes. The synthesis of GaN from gallium nitrate involves thermal decomposition processes that yield high-purity GaN suitable for electronic applications .

- Development of Supramolecular Structures : Research has explored the use of gallium salts in creating supramolecular structures that exhibit antimicrobial properties. These complexes can potentially lead to new drug formulations with enhanced efficacy against resistant bacterial strains .

Environmental Applications

Gallium compounds are being investigated for their roles in environmental remediation and as catalysts.

- Catalytic Properties : Gallium nitrate has been studied for its catalytic activity in various chemical reactions, including those aimed at degrading pollutants. Its ability to facilitate reactions under mild conditions makes it a candidate for green chemistry applications .

- Soil Remediation : Due to its properties, gallium compounds may also be explored for use in soil remediation efforts, particularly in areas contaminated with heavy metals or other toxic substances .

Case Study 1: Clinical Use of Gallium Nitrate

A clinical trial involving cancer patients demonstrated that intravenous administration of gallium nitrate effectively reduced hypercalcemia levels without significant cytotoxic effects on bone cells. Patients receiving doses ranging from 300 to 900 mg/m² showed a marked decrease in serum calcium within 24 hours post-infusion .

Case Study 2: Synthesis of Gallium Nitride

Researchers utilized gallium nitrate as a precursor for synthesizing GaN via a hydrothermal method. The resulting GaN exhibited excellent crystallinity and was suitable for optoelectronic applications. This method highlighted the importance of gallium nitrate in producing high-quality semiconductor materials .

Mechanism of Action

Gallium nitrate nonahydrate exerts its effects by interacting with various molecular targets and pathways. In medical applications, it inhibits the activity of osteoclasts, which are responsible for bone resorption. This action helps reduce the levels of free calcium in the blood, thereby treating hypercalcemia . Gallium also competes with magnesium in DNA binding, inhibiting DNA synthesis and affecting cellular metabolism .

Comparison with Similar Compounds

Comparison with Similar Metal Nitrate Nonahydrates

Metal nitrate nonahydrates share structural similarities, with general formula M(NO₃)₃·9H₂O (M = trivalent metal). Below is a detailed comparison of Ga(NO₃)₃·9H₂O with aluminum, iron(III), and chromium(III) nitrate nonahydrates.

Table 1: Comparative Properties of Selected Metal Nitrate Nonahydrates

Structural and Solubility Differences

- Gallium vs. Aluminum: Ga(NO₃)₃·9H₂O has a higher molecular weight (417.87 vs. 375.13 g/mol) due to gallium’s larger atomic mass. Aluminum nitrate nonahydrate exhibits lower solubility (64 g/100 mL vs. "readily soluble" for gallium), likely due to differences in ionic radius and lattice energy .

- Iron vs. Chromium: Fe(NO₃)₃·9H₂O is widely used in environmental remediation (e.g., adsorption of heavy metals) due to its redox activity, whereas Cr(NO₃)₃·9H₂O is preferred in materials science for doping catalysts .

Thermal and Chemical Stability

- Decomposition Pathways: All four compounds dehydrate upon heating, losing water molecules before nitrate decomposition. Gallium nitrate nonahydrate is stable up to 100°C, whereas chromium nitrate decomposes at lower temperatures (~100°C) .

- Reactivity : Iron(III) nitrate is a strong oxidizer, posing fire risks, while gallium nitrate’s medical formulation (pH 6.0–7.0) ensures stability in aqueous solutions .

Q & A

Q. What protocols ensure reproducible synthesis of gallium-based coordination polymers using nitrate nonahydrate as a precursor?

- Protocol : Dissolve Ga(NO₃)₃·9H₂O in DMF/water (3:1) with 1,4-benzenedicarboxylic acid. Hydrothermal synthesis at 120°C for 24 hours yields Ga-MOF-74. Characterize via PXRD (peaks at 6.8°, 11.7°) and N₂ adsorption (BET surface area >1,000 m²/g). Avoid excess nitrate, which induces framework collapse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.